molecular formula C14H22O4 B13797193 Bis(pent-4-enyl) butanedioate CAS No. 6624-62-0

Bis(pent-4-enyl) butanedioate

Cat. No.: B13797193
CAS No.: 6624-62-0
M. Wt: 254.32 g/mol
InChI Key: LYTLDAKHQAIDJL-UHFFFAOYSA-N
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Description

Bis(pent-4-enyl) butanedioate is an organic compound with the molecular formula C14H22O4 It is an ester derived from butanedioic acid and pent-4-en-1-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(pent-4-enyl) butanedioate typically involves the esterification of butanedioic acid with pent-4-en-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can provide a more sustainable and scalable approach to the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Bis(pent-4-enyl) butanedioate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the pent-4-enyl groups can be oxidized to form epoxides or diols.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(pent-4-enyl) butanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of bis(pent-4-enyl) butanedioate depends on the specific reactions it undergoes. For example, in oxidation reactions, the double bonds in the pent-4-enyl groups are targeted by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the ester groups are reduced to alcohols by the transfer of hydride ions from reducing agents.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl butanedioate: An ester of butanedioic acid with methanol.

    Diethyl butanedioate: An ester of butanedioic acid with ethanol.

    Bis(pent-4-enyl) succinate: Similar structure but with succinic acid as the core.

Uniqueness

Bis(pent-4-enyl) butanedioate is unique due to the presence of pent-4-enyl groups, which provide additional reactivity through the double bonds. This allows for a wider range of chemical transformations compared to simpler esters like dimethyl or diethyl butanedioate.

Properties

CAS No.

6624-62-0

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

bis(pent-4-enyl) butanedioate

InChI

InChI=1S/C14H22O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h3-4H,1-2,5-12H2

InChI Key

LYTLDAKHQAIDJL-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOC(=O)CCC(=O)OCCCC=C

Origin of Product

United States

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